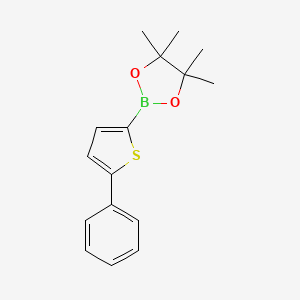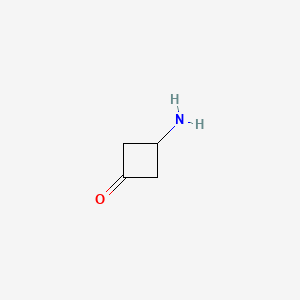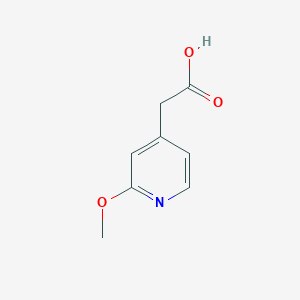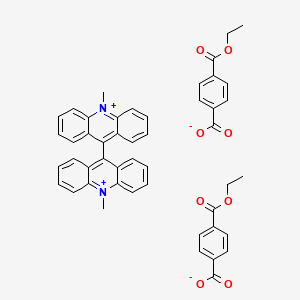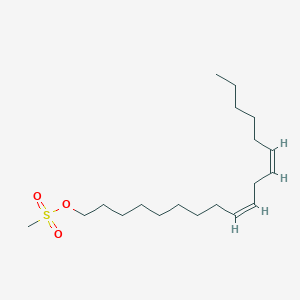
Linoleyl methane sulfonate
Descripción general
Descripción
Linoleyl methane sulfonate is a chemical compound with the molecular formula C19H36O3S . It has a molecular weight of 344.56 . The IUPAC name for this compound is (9Z,12Z)-9,12-octadecadienyl methanesulfonate .
Molecular Structure Analysis
The this compound molecule contains a total of 58 bonds. There are 22 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 1 sulfonate .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal conditions, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Aplicaciones Científicas De Investigación
Catalysts in Esterification Processes
Linoleyl methane sulfonate and its derivatives have significant roles in chemical synthesis. One notable application is in the field of catalysis. For instance, sulfonic acid functionalized silica nanoparticles have been studied as catalysts for the esterification of linoleic acid with methanol, showing excellent performance and stability over multiple cycles (Aboelhassan, Peixoto, & Freire, 2017).
Enhancing Fatty Acid Production
This compound derivatives have been explored for their potential in enhancing the production of specific fatty acids. Ethyl methane sulfonate-induced mutagenesis techniques have been used to obtain strains with increased eicosapentaenoic acid content, highlighting the potential of these compounds in biotechnological applications (Chaturvedi & Fujita, 2006).
Applications in Battery Technology
Sulfone derivatives, including this compound, are investigated for their use in lithium-ion battery technology. Sulfone-based electrolytes have shown promise for high-voltage applications, demonstrating good compatibility with various electrode materials and contributing to longer cycle life and higher energy density (Abouimrane, Belharouak, & Amine, 2009).
Genetic Mutation and Plant Breeding
Ethyl methane sulfonate, a derivative of methane sulfonate, is widely used in plant breeding and genetics. It has been instrumental in inducing mutations for developing new cultivars with desirable traits, such as improved oil content or reduced undesirable fatty acids (Reinprecht et al., 2009).
Analytical Chemistry Applications
In analytical chemistry, sulfonic acids, including methane sulfonic acid derivatives, have been used in developing methods for the quantitation of low-level compounds, enhancing the precision and effectiveness of chemical analysis (Huang et al., 2015).
Electrophilic Synthesis
Sulfones, including this compound derivatives, have diverse reactivity profiles that enable their use in a wide range of electrophilic synthesis reactions. This flexibility makes them valuable tools in organic chemistry (Trost & Kalnmals, 2019).
Electrochemistry and Solvent Properties
In electrochemistry, sulfonic acid solutions, including methane sulfonic acid, are used as catalysts and electrolytes. They play a critical role in determining ionization states and solution properties, crucial for applications in metal extraction and battery technologies (Tran et al., 2019).
Environmental and Atmospheric Studies
Methane sulfonic acid and its derivatives are subjects of environmental and atmospheric studies. Their behavior and impact on air quality and aerosol formation are crucial for understanding atmospheric chemistry and environmental impact (Qian & Ishizaka, 1993).
Gas-Phase Oxidation Studies
Studies on the gas-phase oxidation of dimethyl sulfoxide, a derivative of methane sulfonic acid, provide insights into the formation of other sulfur-containing compounds and their roles in atmospheric chemistry and environmental science (Arsene et al., 2002).
Mecanismo De Acción
Target of Action
Linoleyl methane sulfonate is a selective lipid-based vehicle used in drug delivery systems . The primary targets of this compound are likely the lipid bilayers of cells, where it can facilitate the transport of other molecules.
Mode of Action
It is known that methane sulfonate esters, a group to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . This suggests that this compound may interact with its targets by inserting itself into lipid bilayers and altering their properties, thereby facilitating the transport of other molecules.
Biochemical Pathways
The sulfonation process, which involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule, is a fundamental pathway . Sulfonated compounds undergo a notable alteration upon the introduction of the highly charged sulfonate group in their physiochemical properties . This suggests that this compound could potentially affect pathways related to cell membrane integrity and permeability.
Análisis Bioquímico
Biochemical Properties
It is known to be a selective lipid-based vehicle for use in drug delivery systems . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body to facilitate the delivery of drugs.
Molecular Mechanism
It is known that the compound is a selective lipid-based vehicle for use in drug delivery systems . This suggests that it may interact with biomolecules in the body to facilitate the delivery of drugs.
Transport and Distribution
As a lipid-based vehicle, Linoleyl methane sulfonate likely plays a role in the transport and distribution of drugs within cells and tissues
Subcellular Localization
As a lipid-based vehicle, it is likely involved in the transport and delivery of drugs to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLSSAGKSQEHW-NQLNTKRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51154-39-3 | |
| Record name | Linoleyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


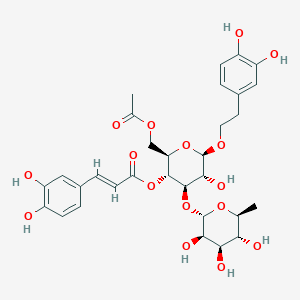
![4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B3028979.png)
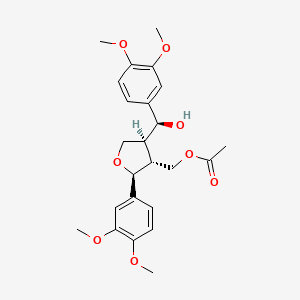
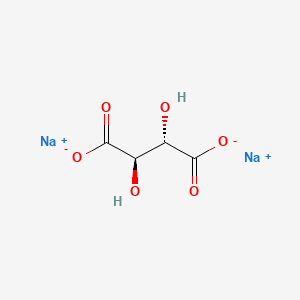
![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)



